![molecular formula C8H8N2OS B174662 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-51-6](/img/structure/B174662.png)
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the empirical formula C8H8N2OS . It has a molecular weight of 180.23 . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” were not found, similar compounds such as 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been synthesized through the hydrolysis of protecting groups with either TFA or aqueous KOH, which gave 2-substituted 5-aminopyridine-4-carboxylic acids. These were then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .Molecular Structure Analysis
The SMILES string of “6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is O=C1C2=C (SC (CC)=C2)N=CN1 . The InChI is 1S/C8H8N2OS/c1-2-5-3-6-7 (11)9-4-10-8 (6)12-5/h3-4H,2H2,1H3, (H,9,10,11) .Physical And Chemical Properties Analysis
“6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is a solid compound . It has a molecular weight of 180.23 .Scientific Research Applications
Cancer Research
Thieno[2,3-d]pyrimidine derivatives have been studied for their anti-proliferative properties against various cancer cells. For instance, certain derivatives have shown the ability to inhibit VEGFR-2, which plays a significant role in tumor angiogenesis and growth .
Enzyme Inhibition
These compounds have also been tested for their ability to inhibit enzymes like EGFR (Epidermal Growth Factor Receptor), ErbB-2, and ErbB-4. Inhibition of these enzymes is crucial in the treatment of certain types of cancers .
Synthesis of Functionalized Compounds
An efficient method has been developed for synthesizing functionalized thieno[2,3-d]pyrimidines from related compounds. These functionalized derivatives can have various applications in medicinal chemistry and drug development .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are the ErbB family of receptor tyrosine kinases , which includes EGFR, ErbB-2, and ErbB-4 . These receptors play a crucial role in regulating cell growth, survival, and differentiation .
Mode of Action
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one interacts with its targets by forming a covalent bond with a conserved cysteine residue in the ATP binding pocket of the ErbB enzymes . This interaction is irreversible, leading to sustained inhibition of the target enzymes .
Biochemical Pathways
The compound’s action on the ErbB family of enzymes affects the phosphorylation of peptide substrates , a key step in signal transduction pathways . This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation .
Pharmacokinetics
Its ability to form a covalent bond with its targets suggests that it may have a prolonged duration of action .
Result of Action
The molecular and cellular effects of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one’s action include the inhibition of ErbB-mediated signal transduction and the subsequent suppression of cell growth and proliferation . This makes it a potential candidate for the treatment of diseases characterized by overactive ErbB signaling, such as certain types of cancer .
properties
IUPAC Name |
6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAQJCUXCKYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349410 | |
Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
18593-51-6 | |
Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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